molecular formula C8H11N3O4 B2648214 1,3-Dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole CAS No. 2460755-52-4

1,3-Dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole

Cat. No.: B2648214
CAS No.: 2460755-52-4
M. Wt: 213.193
InChI Key: HKZOUWJBSNURNY-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole is a pyrazole-based heterocyclic compound featuring a nitro group at the 4-position and an oxetane ring linked via an ether oxygen at the 5-position. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties.

Properties

IUPAC Name

1,3-dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-5-7(11(12)13)8(10(2)9-5)15-6-3-14-4-6/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZOUWJBSNURNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])OC2COC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dimethyl-4-nitropyrazole with oxetane derivatives in the presence of a suitable base. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Research indicates that derivatives of 1,3-dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown IC50 values ranging from 2.43 to 14.65 μM against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines .
    • Mechanism of Action : The compound may induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes indicative of programmed cell death .
  • Antimicrobial Properties
    • Broad-Spectrum Activity : The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. It has been tested against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
    • Minimum Inhibitory Concentration (MIC) : Various derivatives have shown MIC values as low as 0.0025 µg/mL against selected bacterial strains, indicating potent antimicrobial properties .
  • Agricultural Applications
    • Fungicidal Activity : The compound has been evaluated for its efficacy in controlling plant pathogens. Studies have reported EC50 values of less than 5 μg/mL against several fungal species, suggesting its potential as a fungicide in agricultural practices .
    • Pesticide Development : Given its bioactivity, there is ongoing research into formulating this compound into effective pesticide products for crop protection.

Case Study 1: Anticancer Efficacy

In a study conducted to evaluate the anticancer properties of pyrazole derivatives, researchers synthesized several compounds based on the structure of 1,3-dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole. The results indicated that certain derivatives exhibited promising anticancer activity with IC50 values significantly lower than established chemotherapeutic agents.

Case Study 2: Antimicrobial Screening

A comprehensive screening of various pyrazole derivatives, including 1,3-dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole, was conducted to assess their antimicrobial properties. The study revealed that several compounds displayed excellent antibacterial activity with MIC values comparable to or better than first-line antibiotics.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxetane ring may also play a role in modulating the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Key Observations :

  • Nitro vs.
  • Oxetane vs. Phenoxy Substituents: The oxetane ring in the target compound may improve metabolic stability compared to halogenated phenoxy groups (e.g., 7j, 7k) due to reduced susceptibility to oxidative degradation .
  • Bicyclic Analogs: Compounds like [2] () exhibit fused heterocyclic systems, which enhance structural rigidity but may reduce synthetic accessibility compared to monosubstituted pyrazoles .

Spectral and Structural Analysis

NMR data from highlights substituent-driven chemical shifts:

  • Nitro Groups : Cause deshielding of adjacent protons (e.g., δ ~8.5–9.0 ppm for aromatic protons in 7k) .
  • Oxetane Moieties : Protons on the oxetane ring typically resonate at δ ~4.5–5.0 ppm, distinct from linear ethers (δ ~3.5–4.0 ppm) due to ring strain .
  • Halogenated Aryloxy Groups : Introduce distinct ¹³C NMR signals (e.g., 7j: C-I at δ ~90 ppm) absent in the target compound .

Comparatively, the target compound’s nitro and oxetane groups would produce a unique spectral fingerprint, aiding in structural elucidation.

Biological Activity

1,3-Dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole is a novel chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with nitro, oxetane, and methyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.

  • IUPAC Name : 1,3-dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole
  • Molecular Formula : C8H11N3O4
  • Molecular Weight : 213.19 g/mol
  • CAS Number : 2460755-52-4

Synthesis

The synthesis typically involves the condensation of 1,3-dimethyl-4-nitropyrazole with oxetane derivatives under controlled conditions. This process requires careful management of temperature and pH to achieve high yield and purity. The synthetic route can be optimized for industrial applications using continuous flow reactors to enhance efficiency .

The biological activity of 1,3-Dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, potentially leading to various biological effects. The presence of the oxetane ring may also influence the compound's reactivity and its interaction with biological targets .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Reference DrugReference IC50 (μM)
Chemical 17HepG2 (Liver Carcinoma)5.35Cisplatin3.78
Chemical 17A549 (Lung Carcinoma)8.74Cisplatin6.39

These results indicate that the compound not only possesses potent anticancer activity but also demonstrates lower toxicity against normal lung fibroblast cells (MRC-5), suggesting a favorable therapeutic index .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that 1,3-Dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole may exhibit antimicrobial activity. The specific mechanisms through which it exerts these effects are still under investigation but are believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Study on Antitumor Activity

A recent study focused on the synthesis and evaluation of novel pyrazole derivatives, including 1,3-Dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole. The researchers employed a one-pot synthesis method and evaluated the cytotoxicity against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The results indicated that the compound displayed significant antitumor activity, making it a candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

When compared to similar compounds such as 1,3-Dimethyl-4-nitropyrazole and 4-Nitro-5-(oxetan-3-yloxy)pyrazole, the presence of both nitro and oxetane groups in this compound enhances its reactivity and potential biological applications. This unique combination allows for diverse chemical transformations, making it a valuable candidate for further research in medicinal chemistry .

Q & A

Basic Synthesis Strategies

Q: What are the common synthetic routes for preparing 1,3-dimethyl-4-nitro-5-(oxetan-3-yloxy)pyrazole, and how do reaction conditions influence yield and purity? A: The synthesis typically involves multi-step functionalization of pyrazole cores. Key steps include:

  • Nitro group introduction : Nitration of pyrazole derivatives using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures to avoid over-nitration .
  • Oxetane incorporation : Etherification via nucleophilic substitution (e.g., oxetan-3-ol with halogenated pyrazoles) in polar aprotic solvents like DMF or THF, often catalyzed by bases (e.g., K₂CO₃) .
  • Methylation : Alkylation agents like methyl iodide or dimethyl sulfate in the presence of NaH or K₂CO₃ .
    Critical factors : Solvent polarity, temperature (e.g., reflux vs. room temperature), and stoichiometric ratios of reagents significantly impact yields. For example, highlights optimized yields (72%) using DMF at 393 K for coupling reactions .

Structural Characterization Methods

Q: Which analytical techniques are most reliable for confirming the structure of this compound, particularly the oxetane and nitro substituents? A:

  • X-ray crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated in for a nitro-pyrazole derivative (R factor = 0.035) .
  • NMR spectroscopy :
    • ¹H NMR : Oxetane protons appear as distinct multiplets (δ 4.5–5.5 ppm), while nitro groups deshield adjacent protons .
    • ¹³C NMR : Nitro groups cause significant downfield shifts (~150 ppm) .
  • IR spectroscopy : Nitro groups exhibit strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

Advanced Synthetic Optimization

Q: How can solvent selection and catalytic systems improve the efficiency of oxetane functionalization in pyrazole derivatives? A:

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of oxetane oxygen, improving coupling yields. reports 85% yield in DMF vs. 50% in ethanol for similar reactions .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling for aryl-oxetane integration, as shown in .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 h to 2 h) while maintaining yields >70% .

Biological Activity Evaluation

Q: What methodologies are recommended for assessing the biological potential of this compound, particularly in enzyme inhibition? A:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinity to target enzymes (e.g., 14-α-demethylase, PDB: 3LD6). highlights correlations between docking scores and antifungal activity .
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ values via spectrophotometric assays (e.g., lanosterol demethylase activity using ketoconazole as a control) .
    • Cellular toxicity : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Data Contradiction Analysis

Q: How should researchers address discrepancies between computational predictions (e.g., docking) and experimental bioactivity results? A:

  • Validate docking parameters : Ensure protonation states, solvation models, and flexibility of active sites are accurate. notes false positives due to rigid docking protocols .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing oxetane with tetrahydrofuran) to test SAR hypotheses .
  • MD simulations : Perform molecular dynamics (e.g., 100 ns trajectories) to assess binding stability and identify transient interactions missed in static docking .

Computational Modeling for Reaction Design

Q: How can DFT calculations guide the design of derivatives with enhanced stability or reactivity? A:

  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electron-deficient sites for nucleophilic attack. shows nitro groups lower LUMO energies, favoring reduction reactions .
  • Transition state analysis : Identify energy barriers for key steps (e.g., oxetane ring-opening) using B3LYP/6-31G(d) basis sets .

Stability and Degradation Pathways

Q: What are the major degradation pathways under acidic/basic conditions, and how can stability be improved? A:

  • Acidic hydrolysis : Nitro groups stabilize the ring, but oxetane ethers may undergo ring-opening in strong acids (e.g., HCl/H₂O). reports decomposition via SN2 mechanisms at high temperatures .
  • Stabilization strategies :
    • Steric hindrance : Introduce bulky substituents near the oxetane oxygen.
    • Protective groups : Temporarily mask reactive sites (e.g., acetylating hydroxyl intermediates) .

Comparative Reactivity with Pyrazole Analogs

Q: How does the oxetane substituent influence reactivity compared to other ether-linked pyrazoles? A:

  • Electron-withdrawing effects : Oxetane’s strained ring increases electrophilicity at the pyrazole C-5 position, enhancing nucleophilic aromatic substitution (NAS) rates vs. non-strained ethers .
  • Steric effects : Oxetane’s compact size allows better access to enzyme active sites than bulkier substituents (e.g., tetrahydropyran), as seen in ’s crystallographic data .

Green Chemistry Approaches

Q: What solvent-free or catalytic methods can reduce environmental impact during synthesis? A:

  • Mechanochemistry : Ball-milling reactants (e.g., K₂CO₃, pyrazole, oxetanol) achieves 60–70% yields without solvents, as demonstrated for similar heterocycles .
  • Biocatalysis : Lipase-mediated acetylation/deacetylation steps minimize waste .

Applications in Materials Science

Q: How can this compound’s structural features be exploited in polymer or coordination chemistry? A:

  • Coordination polymers : Nitro and oxetane groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming thermally stable networks .
  • Photoactive materials : Nitro groups enable π-π* transitions for UV absorption; discusses pyrazole-based dyes with λₐᵦₛ > 400 nm .

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